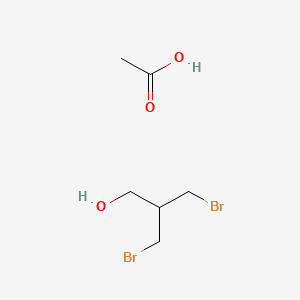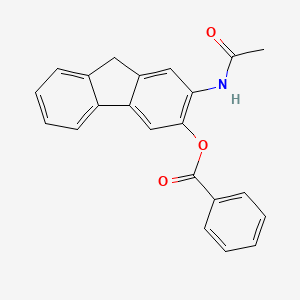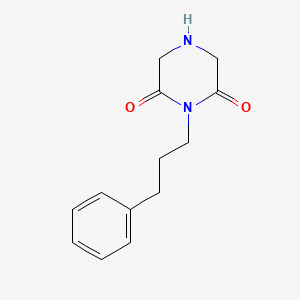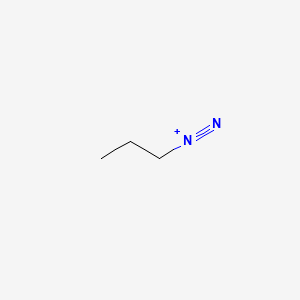
1-Propanediazonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanediazonium is an organic compound with the molecular formula C₃H₇N₂. It belongs to the class of diazonium salts, which are characterized by the presence of a diazonium group (N₂⁺) attached to an organic moiety. These compounds are known for their reactivity and are widely used in various chemical processes .
Méthodes De Préparation
1-Propanediazonium can be synthesized through the diazotization of 1-propylamine. The process involves the reaction of 1-propylamine with nitrous acid (HNO₂) in the presence of a strong acid like hydrochloric acid (HCl). The reaction conditions typically require low temperatures to stabilize the diazonium ion .
Synthetic Route:
- Dissolve 1-propylamine in an aqueous solution of hydrochloric acid.
- Cool the solution to 0-5°C.
- Slowly add an aqueous solution of sodium nitrite (NaNO₂) to the mixture while maintaining the low temperature.
- The diazonium salt, this compound chloride, precipitates out of the solution.
Industrial Production: The industrial production of diazonium salts, including this compound, often involves continuous flow processes to enhance safety and efficiency. These processes allow for better temperature control and mixing, reducing the risk of decomposition and side reactions .
Analyse Des Réactions Chimiques
1-Propanediazonium undergoes various types of chemical reactions, including substitution, reduction, and coupling reactions. The reactivity of the diazonium group makes it a versatile intermediate in organic synthesis.
Substitution Reactions:
Sandmeyer Reaction: this compound can react with copper(I) chloride (CuCl) to form 1-chloropropane.
Gattermann Reaction: It can react with hydrogen cyanide (HCN) in the presence of copper(I) cyanide (CuCN) to form 1-cyanopropane.
Reduction Reactions:
- This compound can be reduced to 1-propylamine using reducing agents like hypophosphorous acid (H₃PO₂).
Coupling Reactions:
Applications De Recherche Scientifique
1-Propanediazonium and other diazonium salts have a wide range of applications in scientific research and industry:
Chemistry:
- Used as intermediates in the synthesis of various organic compounds.
- Employed in the preparation of azo dyes through coupling reactions .
Biology and Medicine:
- Diazonium salts are used in the modification of biomaterials to enhance their properties, such as biocompatibility and surface functionality .
Industry:
- Utilized in the production of polymers and coatings.
- Applied in the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 1-propanediazonium involves the formation of a highly reactive diazonium ion (N₂⁺). This ion can undergo various reactions depending on the conditions and reagents used. The diazonium group acts as a good leaving group, facilitating substitution reactions. In coupling reactions, the diazonium ion forms a bridge between two aromatic rings, resulting in the formation of azo compounds .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
103322-03-8 |
|---|---|
Formule moléculaire |
C3H7N2+ |
Poids moléculaire |
71.10 g/mol |
Nom IUPAC |
propane-1-diazonium |
InChI |
InChI=1S/C3H7N2/c1-2-3-5-4/h2-3H2,1H3/q+1 |
Clé InChI |
ZFBDNDJCZXBYGW-UHFFFAOYSA-N |
SMILES canonique |
CCC[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


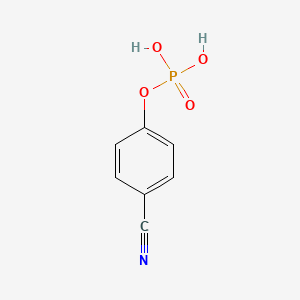
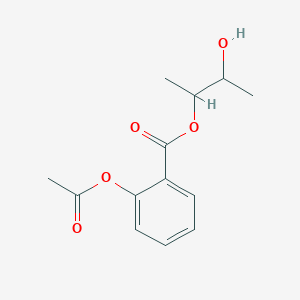


![1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14340308.png)
![4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14340316.png)
![2-[(4-Methylphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14340322.png)
![4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14340325.png)
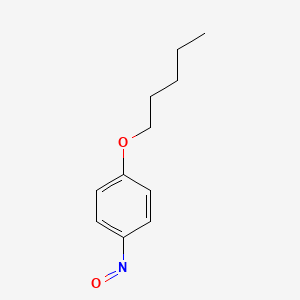

![1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate](/img/structure/B14340348.png)
